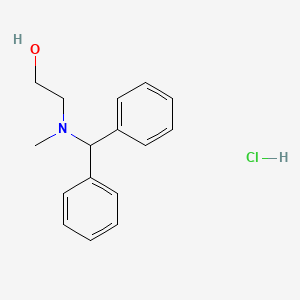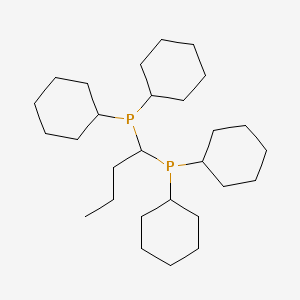![molecular formula C14H11BrN2O B14135684 5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine CAS No. 89192-97-2](/img/structure/B14135684.png)
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the radical reaction approach, which includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another method involves the use of palladium-catalyzed coupling reactions (Suzuki reaction) and Vilsmeier-Haack reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Substitution: Halogen substitution reactions are prevalent, especially involving bromine.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Substitution: Halogenating agents like bromine and iodine.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are often used in further synthetic applications .
Scientific Research Applications
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a scaffold in organic synthesis for the development of new compounds.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A broad class of compounds with diverse biological activities.
Imidazo[4,5-b]pyridine: Known for its medicinal properties.
Imidazo[4,5-c]pyridine: Another variant with significant biological activities.
Uniqueness
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
Properties
CAS No. |
89192-97-2 |
|---|---|
Molecular Formula |
C14H11BrN2O |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-13(10-6-3-2-4-7-10)16-12-9-5-8-11(15)17(12)14/h2-9H,1H3 |
InChI Key |
LUSNDONMMXBASV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N1C(=CC=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



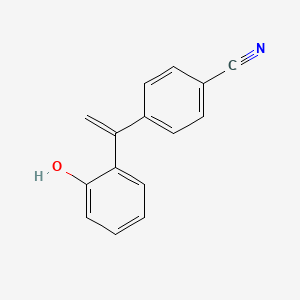
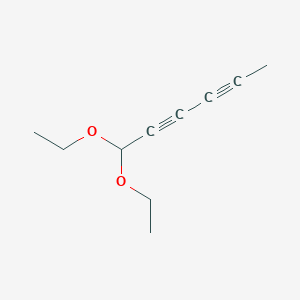
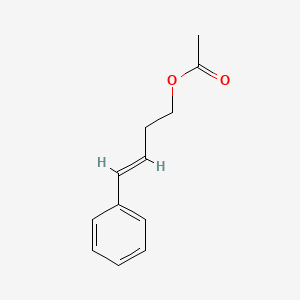


![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)
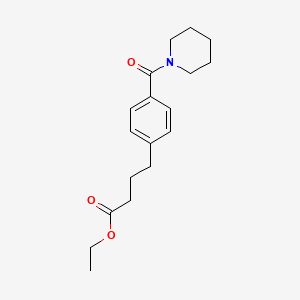
![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
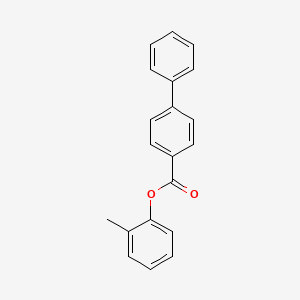
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
